

Characterization of 2-Butyl-5-nitrobenzofuran: A Spectroscopic Guide

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Compound of Interest

Compound Name: 2-Butyl-5-nitrobenzofuran

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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **2-Butyl-5-nitrobenzofuran**, a key intermediate in the synthesis of various pharmaceutical compounds. While specific experimental spectroscopic data is not readily available in publicly accessible literature, this document compiles predicted data from reliable sources and outlines detailed methodologies for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Butyl-5-nitrobenzofuran**. This information is valuable for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Butyl-5-nitrobenzofuran**

Chemical Shift (ppm)	Multiplicity	Assignment
8.38	d	H-4
8.13	dd	H-6
7.55	d	H-7
6.70	s	H-3
2.85	t	-CH ₂ - (α to benzofuran)
1.75	m	-CH ₂ - (β to benzofuran)
1.45	m	-CH ₂ - (γ to benzofuran)
0.95	t	-CH ₃

Predicted using computational models. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Butyl-5-nitrobenzofuran**

Chemical Shift (ppm)	Assignment
162.1	C-2
158.5	C-7a
144.2	C-5
126.9	C-3a
119.5	C-6
116.8	C-4
111.4	C-7
102.8	C-3
29.8	-CH ₂ - (α to benzofuran)
28.7	-CH ₂ - (β to benzofuran)
22.3	-CH ₂ - (γ to benzofuran)
13.8	-CH ₃

Predicted using computational models. Actual experimental values may vary.

Table 3: Key Infrared (IR) Absorption Bands for **2-Butyl-5-nitrobenzofuran**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1520, ~1340	Strong	Asymmetric and symmetric NO ₂ stretching
~1600, ~1480	Medium-Strong	C=C stretching (aromatic)
~1260	Strong	C-O-C stretching (benzofuran)
~2960-2850	Medium	C-H stretching (aliphatic)

Values are typical for nitroaromatic and benzofuran compounds.

Table 4: Mass Spectrometry Data for **2-Butyl-5-nitrobenzofuran**

m/z	Interpretation
219.09	[M] ⁺ (Molecular Ion)
176.08	[M - C ₃ H ₇] ⁺
130.04	[M - C ₄ H ₉ - NO ₂] ⁺

Fragmentation patterns are predicted based on the structure.

Experimental Protocols

A common route for the synthesis of **2-Butyl-5-nitrobenzofuran** involves the reaction of 2-bromo-1-(2-hydroxy-5-nitrophenyl)ethan-1-one with a butylating agent. The subsequent characterization relies on standard spectroscopic techniques.

Synthesis of **2-Butyl-5-nitrobenzofuran**

- **Starting Material Preparation:** Synthesize 2-bromo-1-(2-hydroxy-5-nitrophenyl)ethan-1-one from 2-hydroxy-5-nitroacetophenone.
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2-hydroxy-5-nitrophenyl)ethan-1-one in a suitable solvent such as acetone or ethanol.
- **Butylation:** Add a butylating agent, such as butylmagnesium bromide (a Grignard reagent) or tributylphosphine, to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with an organic solvent like ethyl acetate.

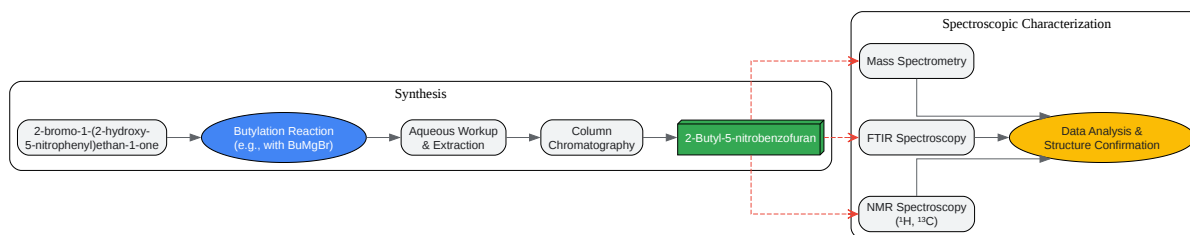
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the purified product in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
 - Record ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz spectrometer.
 - Use tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Obtain the IR spectrum of the solid sample using a potassium bromide (KBr) pellet or as a thin film on a salt plate.
 - Record the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Mass Spectrometry (MS):
 - Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-Butyl-5-nitrobenzofuran**.

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